molecular formula C6H11ClN2S B15298699 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride

Cat. No.: B15298699
M. Wt: 178.68 g/mol
InChI Key: LSALAOOSVUTMDO-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride, also known as 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride, is a thiazole derivative with significant biological activity. This compound has garnered attention in pharmaceutical research due to its antimicrobial and anticancer properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_{7}H10_{10}ClN3_{3}S
  • Molecular Weight : Approximately 178.68 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water

The thiazole ring structure contributes to the compound's reactivity and biological activity, allowing for various modifications that can enhance its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives have been evaluated for their efficacy against various bacterial strains. For instance:

  • Mechanism of Action : The compound interferes with cellular processes such as DNA replication and protein synthesis.
  • Inhibition Studies : In vitro studies have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
  • Mechanisms of Action :
    • Inhibition of specific enzymes involved in cancer progression, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in glucocorticoid metabolism.
    • Induction of apoptosis in cancer cells through the disruption of mitochondrial function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth,
AnticancerCytotoxicity against various cancer cell lines, ,
Enzyme InhibitionInhibition of 11β-HSD1 and related pathways ,

Case Study: Anticancer Efficacy

A study focused on the effect of thiazole derivatives on drug-resistant cancer cells highlighted that this compound could reverse resistance to chemotherapeutic agents like paclitaxel. The compound demonstrated a significant increase in intracellular drug concentration in resistant cell lines, suggesting a potential role as a chemosensitizer .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The amino group can react with electrophiles, enhancing the compound's reactivity.
  • Electrophilic Additions : The thiazole ring undergoes transformations under varying pH conditions, allowing for the synthesis of derivatives with improved activity.
  • Binding Affinity Studies : Interaction studies have indicated strong binding affinity to biological targets involved in drug resistance mechanisms, such as P-glycoprotein (P-gp) .

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

3-propan-2-yl-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(2)6-5(7)3-9-8-6;/h3-4H,7H2,1-2H3;1H

InChI Key

LSALAOOSVUTMDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC=C1N.Cl

Origin of Product

United States

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